2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile
Description
Properties
IUPAC Name |
2-amino-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O/c9-2-4-1-5-3-11-8(10)13-6(5)12-7(4)14/h1,3H,(H3,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIHJCJHBFSZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC2=NC(=NC=C21)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine in the presence of sodium methoxide in methanol . This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carbonitrile groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : Compounds within the pyrido[2,3-d]pyrimidine family have shown promising anticancer properties. They act through mechanisms such as inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, some derivatives are potent inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in cancer cells .
- Antimicrobial Properties : Research indicates that pyrido[2,3-d]pyrimidines can exhibit antimicrobial effects against various pathogens. These compounds may disrupt bacterial protein synthesis or interfere with metabolic pathways essential for microbial survival .
- Anti-inflammatory Effects : There is evidence suggesting that these compounds can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases. Their ability to inhibit specific cytokines or enzymes involved in inflammation has been documented .
- Tyrosine Kinase Inhibition : Certain derivatives of this compound have been identified as effective inhibitors of tyrosine kinases, such as platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr). This inhibition is crucial for targeting diseases characterized by abnormal cell signaling and proliferation, including cancers and fibrotic conditions .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Properties : A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of pyrido[2,3-d]pyrimidines showed significant cytotoxicity against various cancer cell lines. The research emphasized the structure-activity relationship (SAR) that could guide future drug development efforts targeting specific cancer types .
- Antimicrobial Efficacy : Another investigation reported the synthesis of novel pyrido[2,3-d]pyrimidine derivatives that exhibited effective antimicrobial activity against resistant strains of bacteria. The study elaborated on the mechanism by which these compounds disrupt bacterial cell function, providing insights into their potential use as new antibiotics .
Mechanism of Action
The mechanism of action of 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Amino vs. Chloro Substituents: The 2-amino group in the target compound enhances antitumor activity compared to the 4-chloro analog, which primarily serves as a synthetic intermediate .
- Oxo vs. Thioxo Groups : Replacement of the 7-oxo group with thioxo (e.g., 2-thioxo derivatives) reduces antimicrobial efficacy, as seen in pyrido[2,3-d]pyrimidine-6-carbonitriles .
- Ring Fusion Effects : Tricyclic systems (e.g., pyrido[2,3-d:6,5-d']dipyrimidines) show diminished antimicrobial activity compared to bicyclic analogs, likely due to steric hindrance .
Structure-Activity Relationships (SAR)
- Amino Group (Position 2): Critical for kinase inhibition. Removal or substitution (e.g., with methyl) reduces binding to CDK4/ARK5 .
- Carbonitrile (Position 6) : Enhances stability and participates in dipole interactions with enzyme active sites .
- Oxo Group (Position 7) : Essential for maintaining planar geometry; replacement with thioxo or alkyl groups disrupts hydrogen bonding .
Biological Activity
2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound belonging to the pyridopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical formula of 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile is with a molecular weight of 187.16 g/mol. Its structure features a fused pyridine and pyrimidine ring system that contributes to its unique chemical properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 187.16 g/mol |
| CAS Number | 2060030-97-7 |
The mechanism of action for 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile primarily involves its interaction with specific enzymes. It is known to function as an enzyme inhibitor by binding to active sites, thereby disrupting various biological pathways. This inhibition can lead to significant therapeutic effects against cancer and other diseases.
Antitumor Activity
Research has demonstrated that derivatives of 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile exhibit notable antitumor properties. A study evaluating a series of N-3-substituted derivatives found that compound 4a showed potent anti-proliferative activity against human colon cancer SW620 cells with an IC50 value of 6.9 μM , indicating its potential as an anticancer agent .
Table: Antitumor Activity of Compounds Derived from 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 3k | SW620 | 12.5 | Induces apoptosis |
| 4a | SW620 | 6.9 | Induces apoptosis |
| Various | A549, HepG2, HeLa, Skov-3 | 40 (approx.) | Moderate inhibition |
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of various enzymes involved in cancer progression and other diseases. Its structural characteristics allow it to interact effectively with targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the pyridopyrimidine scaffold can significantly influence biological activity. For example, substituents at the C5 and C6 positions can alter selectivity towards different biological targets .
Case Studies
- Cell-Based Phenotypic Screening : A comprehensive study evaluated the anti-proliferative effects of various derivatives on multiple tumor cell lines using the MTT assay. The results indicated that structural optimization led to enhanced potency in certain derivatives .
- Mechanistic Studies : Further investigation into the mechanism revealed that these compounds could induce cell cycle arrest and apoptosis in cancer cells through specific signaling pathways .
Q & A
Q. What are the common synthetic routes for 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile?
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-component reactions (MCRs) or cyclocondensation of intermediates like aminopyrimidines with carbonyl-containing reagents. For example:
- Mannich reactions are employed to construct the bicyclic framework, as demonstrated in the synthesis of pyrido[2,3-d]pyrimidine-6-carboxaldehydes using aryl ketones and aminouracils under Vilsmeier conditions .
- Multi-step procedures involving diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate and guanidine hydrochloride can form pyrimidine intermediates, which are further modified to introduce the cyano and amino groups .
- Solvent choice (e.g., DMF or methanol) and temperature control (reflux at 80–100°C) are critical for optimizing yields (60–95%) .
Q. How is the structure of this compound characterized using spectroscopic methods?
Key techniques include:
- ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.9–7.4 ppm) and methyl/amino groups (δ 3.0–3.4 ppm) confirm ring substitution patterns .
- IR spectroscopy : Stretching vibrations for carbonyl (1650–1750 cm⁻¹) and nitrile (2200–2250 cm⁻¹) groups validate functional groups .
- Mass spectrometry (EI-MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns confirm molecular weights and stability under ionization .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched with theoretical values to verify purity .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported synthetic yields of pyrido[2,3-d]pyrimidine derivatives?
Contradictions in yields (e.g., 60% vs. 95%) arise from variations in:
- Reaction conditions : Prolonged reflux times (>8 hours) or inert atmospheres (N₂/Ar) improve cyclization efficiency .
- Catalyst use : Acidic (e.g., p-toluenesulfonic acid) or basic catalysts selectively promote intermediate formation .
- Purification methods : Recrystallization from ethanol-DMF mixtures enhances purity compared to simple filtration .
- Computational validation : Density Functional Theory (DFT) predicts energy barriers for ring closure, guiding optimization .
Q. How do computational methods predict the reactivity of this compound in multi-component reactions?
- Molecular docking : Identifies potential binding sites for biological targets (e.g., kinase enzymes) by analyzing steric and electronic complementarity .
- Reactivity indices : Fukui functions and HOMO-LUMO gaps calculated via DFT highlight nucleophilic/electrophilic regions, aiding in predicting regioselectivity .
- Solvent modeling : Polarizable Continuum Models (PCMs) assess solvent effects on transition states, explaining yield variations in polar vs. nonpolar media .
Q. What role do substituents play in modulating biological activity for pyrido[2,3-d]pyrimidines?
- Electron-withdrawing groups (e.g., Cl, Br) at the phenyl ring enhance anticancer activity by increasing electrophilicity and DNA intercalation potential .
- Hydrophobic substituents (e.g., cyclopentyl, allyl esters) improve membrane permeability, as seen in derivatives tested against cancer cell lines .
- Amino groups at position 2 facilitate hydrogen bonding with kinase ATP-binding pockets, mimicking purine interactions .
Q. How are analytical challenges addressed in quantifying degradation products of this compound?
- HPLC-MS/MS : Detects trace impurities (e.g., hydrolyzed cyano groups) with high sensitivity using C18 columns and acetonitrile-water gradients .
- Stability studies : Accelerated degradation under acidic/alkaline conditions identifies labile bonds (e.g., ester linkages in allyl derivatives) .
- Isotopic labeling : ¹³C-labeled analogs track metabolic pathways in cell-based assays, distinguishing parent compounds from metabolites .
Methodological Considerations
Q. What protocols optimize solvent-free synthesis for this compound?
Q. How are tautomeric forms of 2-Amino-7-oxo-pyrido[2,3-d]pyrimidine characterized?
- Variable-temperature NMR : Monitors proton shifts (e.g., NH₂ ↔ NH tautomers) between 25°C and 80°C .
- X-ray crystallography : Resolves keto-enol equilibria in the solid state, confirming dominant tautomers .
Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for structurally similar derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
